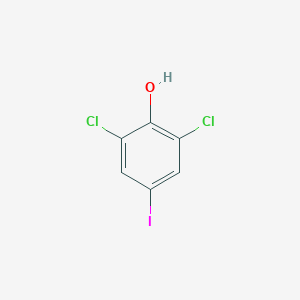

2,6-Dichloro-4-iodophenol

Descripción general

Descripción

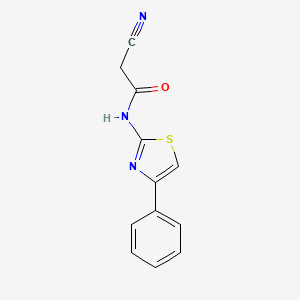

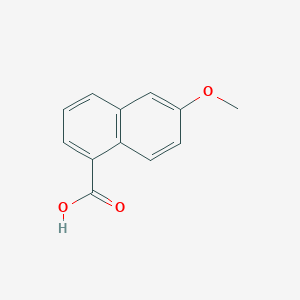

2,6-Dichloro-4-iodophenol (2,6-DCIP) is an organoiodine compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid that can be synthesized in the laboratory. In addition to its use in research, 2,6-DCIP has been used in the industrial production of dyes, plastics, and polymers.

Aplicaciones Científicas De Investigación

Transformation and Disinfection Byproducts

2,6-Dichloro-4-iodophenol is involved in the transformation of aromatic iodinated disinfection byproducts (DBPs) in water treatment processes. Studies have demonstrated its role in the formation of highly toxic DBPs like 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol in the presence of monochloramine. These findings are critical for understanding the pathways and reducing the formation of toxic DBPs in water treatment (Gong et al., 2017).

Organic Synthesis

In the field of organic synthesis, this compound serves as a precursor in the synthesis of complex organic compounds. It has been utilized in the preparation of recyclable “iodoarene” reagents for the α-tosyloxylation of enolizable ketones, showcasing its value in synthetic chemistry for facilitating the generation of hypervalent iodine(III) species (Thorat et al., 2014).

Environmental Impact and Degradation

Research has explored the environmental degradation and toxicological impacts of chlorinated nitrophenols, including those structurally related to this compound. For example, the degradation kinetics and molecular mechanism of microbial strains capable of decomposing chlorinated nitroaromatic pollutants have been studied, providing insights into bioremediation strategies for contaminants similar in structure to this compound (Min et al., 2019).

Electrosynthesis Applications

The electrosynthesis of related compounds, such as 2,6-dichloro-4-aminophenol from 2,6-dichloro-4-nitrophenol, demonstrates the utility of electrochemical methods in the modification and functionalization of chloroiodophenols. This research highlights the potential for applying electrosynthesis techniques in the production of derivatives of this compound for various industrial and research purposes (Dong-fan, 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

2,6-dichloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGWECICLKWOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403711 | |

| Record name | 2,6-dichloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34074-22-1 | |

| Record name | 2,6-dichloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)